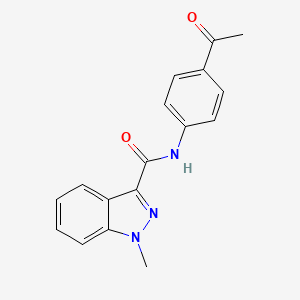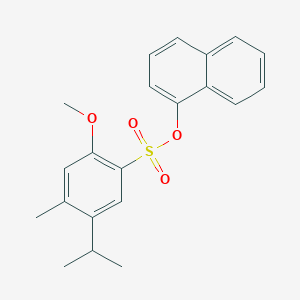
3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The introduction of the sulfonamide group could be achieved through a sulfonation reaction, followed by substitution with an amine. The fluorine and chlorine atoms could be introduced through electrophilic aromatic substitution reactions. The piperidine and pyridine rings could be introduced through various methods, including nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The presence of multiple aromatic rings (benzene, pyridine) and a cyclic amine (piperidine) in the molecule suggests that it could exhibit interesting electronic properties. The electronegative fluorine and chlorine atoms could influence the electron distribution in the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions. For example, the aromatic rings could undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups (like the sulfonamide) and aromatic rings could influence its solubility, while the presence of halogens could affect its density and boiling/melting points .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
This compound’s structural features suggest potential as a drug candidate. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. For instance, it could serve as a scaffold for developing kinase inhibitors or other therapeutic agents .
Kinase Inhibition
Given its unique chemical structure, this compound may selectively inhibit specific kinases. Kinases play crucial roles in cellular signaling pathways, making them attractive targets for cancer therapy and other diseases. Investigating its kinase inhibition profile could reveal therapeutic opportunities .
Antidiabetic Agents
The efficacy of related compounds in reducing blood glucose levels suggests that this compound might find application in antidiabetic drug development. It could be explored as a potential treatment for type 1 diabetes, insulin resistance, or other metabolic disorders .
Organic Synthesis
Organic chemists can utilize this compound as a building block in synthetic routes. Its stability and functional groups make it amenable to various transformations, such as Suzuki–Miyaura couplings, halogenations, and C–C bond formations. Researchers can explore its reactivity in diverse reactions .
Cancer Research
Considering its potential kinase inhibition properties, this compound could be evaluated in cancer cell lines. Researchers might investigate its effects on tumor growth, metastasis, and cell signaling pathways. Additionally, its stability and ease of purification make it suitable for in vitro studies .
Radical Chemistry
The radical approach used in the catalytic protodeboronation of alkyl boronic esters (to which this compound belongs) opens up possibilities for novel transformations. Researchers can explore its reactivity in radical-polar crossover reactions or other radical-based processes .
Safety and Hazards
As with any chemical compound, handling “3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include toxicity if ingested or inhaled, and reactivity hazards .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
It is known that similar compounds can exhibit higher anti-tb activity against mtb .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWDFHZNZNZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
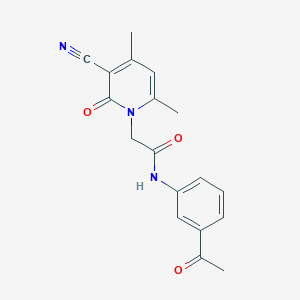
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)
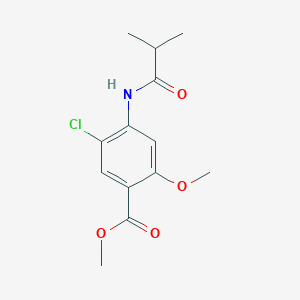
![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)
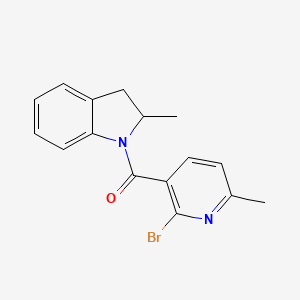
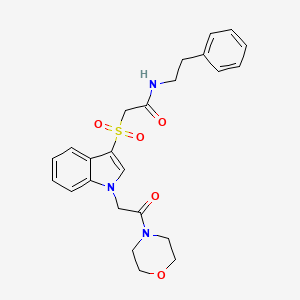
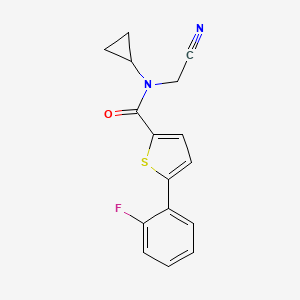
![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)
